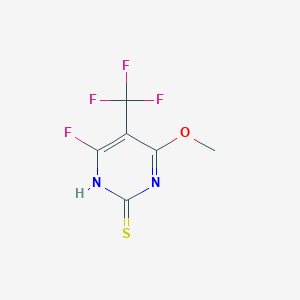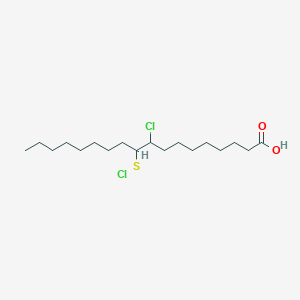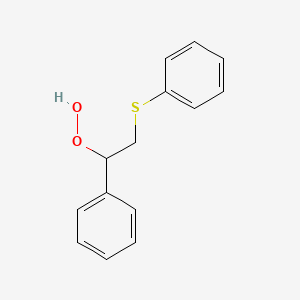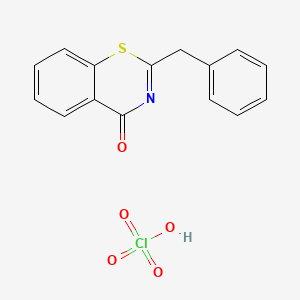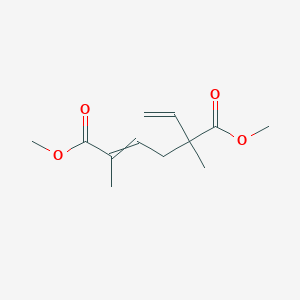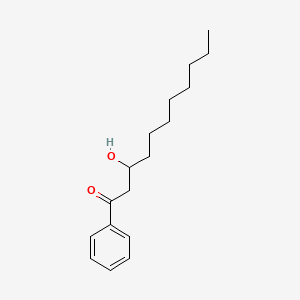
3-Hydroxy-1-phenylundecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-phenylundecan-1-one is an organic compound with the molecular formula C_17H_26O_2 It is a ketone with a hydroxyl group and a phenyl group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenylundecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-phenylundecan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-phenylundecan-1-one.
Reduction: The ketone group can be reduced to form 3-hydroxy-1-phenylundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-Phenylundecan-1-one
Reduction: 3-Hydroxy-1-phenylundecanol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
3-Hydroxy-1-phenylundecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-1-phenylpropan-1-one
- 3-Hydroxy-1-phenylbutan-1-one
- 3-Hydroxy-1-phenylpentan-1-one
Uniqueness
3-Hydroxy-1-phenylundecan-1-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not be able to fulfill.
Propiedades
Número CAS |
92573-01-8 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
3-hydroxy-1-phenylundecan-1-one |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-16(18)14-17(19)15-11-8-7-9-12-15/h7-9,11-12,16,18H,2-6,10,13-14H2,1H3 |
Clave InChI |
SVEMKPLOJJOELY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
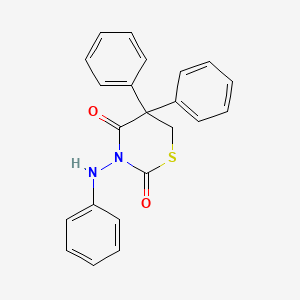


![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
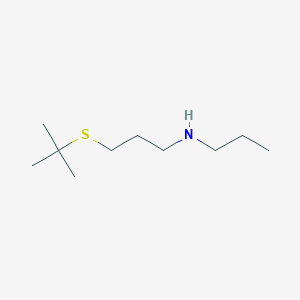
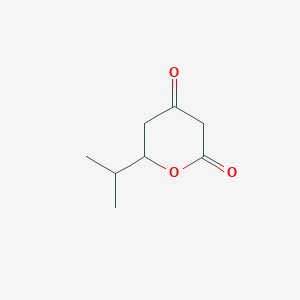
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
